2-[Benzyl(methyl)amino]benzoic acid
Description
Overview of Anthranilic Acid (2-Aminobenzoic Acid) Derivatives in Organic Chemistry
Anthranilic acid, or 2-aminobenzoic acid, is a fundamental building block in organic synthesis. ontosight.aiontosight.ai Its structure, featuring both a carboxylic acid and an amino group on a benzene (B151609) ring, makes it an amphoteric molecule capable of undergoing a wide range of chemical transformations. wikipedia.orgcore.ac.uk These reactions include esterification, acylation, and alkylation, allowing for the creation of a vast array of derivatives. ontosight.ai
Derivatives of anthranilic acid are of significant interest due to their presence in numerous biologically active compounds and their use as intermediates in the synthesis of pharmaceuticals and dyes. wikipedia.orgijpsjournal.com For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold. wikipedia.org The versatility of anthranilic acid and its derivatives makes them a cornerstone in medicinal chemistry and materials science. ontosight.aiijpsjournal.com
Structural Context and Importance of N-Alkylated Benzoic Acid Scaffolds
The N-alkylation of anthranilic acid introduces substituents onto the nitrogen atom, significantly modifying the parent molecule's properties. These N-alkylated benzoic acid scaffolds are crucial intermediates in the synthesis of various complex molecules. nih.gov The nature of the alkyl group—whether it is a simple alkyl chain, a benzyl (B1604629) group, or a more complex moiety—influences the steric and electronic environment of the molecule, thereby affecting its reactivity and potential biological interactions.
The introduction of alkyl groups on the nitrogen atom can impact the molecule's lipophilicity, which is a critical factor in its ability to interact with biological targets. ontosight.ai The synthesis of these N-substituted derivatives can be achieved through various methods, including reductive amination and Buchwald-Hartwig amination. nih.gov
Research Trajectory and Academic Relevance of 2-[Benzyl(methyl)amino]benzoic Acid
Within the family of N-substituted anthranilic acids, this compound is a noteworthy example. The presence of both a benzyl and a methyl group on the nitrogen atom provides a unique combination of aromatic and aliphatic character. While extensive research on this specific compound is not as widespread as for some other anthranilic acid derivatives, its structure suggests potential applications in areas where fine-tuning of molecular properties is essential.
The synthesis of related N-substituted anthranilic acids has been explored in various contexts, including the preparation of heterocyclic compounds and molecules with potential anti-inflammatory activity. core.ac.uknih.gov For example, a patent describes the synthesis of 2-(N-methyl-N-benzylamino)-5-nitro-benzoic acid, a structurally similar compound, highlighting the interest in this class of molecules. google.com Further research into this compound could unveil novel applications and expand the understanding of N-substituted anthranilic acids.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H15NO2 | |
| IUPAC Name | This compound | |
| Synonyms | N-benzyl-N-methylanthranilic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(methyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTKQUOKRJNDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651530 | |
| Record name | 2-[Benzyl(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651328-26-6 | |
| Record name | 2-[Benzyl(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Benzyl Methyl Amino Benzoic Acid Derivatives
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, allowing for the formation of esters and amides, which can serve as protecting groups or as key functionalities in more complex molecules.
Esterification Reactions for Carboxyl Group Protection or Functionalization
The carboxylic acid function of 2-[benzyl(methyl)amino]benzoic acid can be converted to an ester to protect it from unwanted reactions or to introduce new functional handles. A common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netlibretexts.org The reaction is driven to completion by removing the water formed, often through azeotropic distillation. researchgate.net For instance, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) under these conditions would yield the corresponding methyl or ethyl ester.
Another approach involves the use of alkyl halides in the presence of a base. While not explicitly detailed for this specific molecule in the retrieved literature, the general principle of carboxylate alkylation is a fundamental organic transformation. Furthermore, methods for the benzylation of carboxylic acids using reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed, which could be applicable. organic-chemistry.org
A patent related to the synthesis of Cetilistat describes the esterification of the carboxylic acid in 2-amino-5-methylbenzoic acid as a crucial step to prevent side reactions during subsequent acylation of the amino group. google.com This highlights the strategic importance of carboxyl group protection in the synthesis of complex derivatives from substituted aminobenzoic acids.
Table 1: Representative Esterification Conditions
| Reagent/Catalyst | Reaction Type | Conditions | Purpose |
|---|---|---|---|
| Alcohol (e.g., EtOH), H₂SO₄ | Fischer-Speier Esterification | Reflux, removal of water | Protection/Functionalization |
| Benzyl (B1604629) Alcohol, p-TsOH | Fischer-Speier Esterification | Reflux in a solvent like toluene | Benzyl ester formation researchgate.net |
Amide Bond Formation via Coupling Reagents
The carboxylic acid can be coupled with primary or secondary amines to form amides, a transformation central to the synthesis of many biologically active molecules. This is typically achieved by activating the carboxylic acid with a coupling reagent to form a highly reactive intermediate that readily reacts with the amine. nih.gov
A variety of coupling reagents can be employed. For example, a method using a combination of N-chlorophthalimide and triphenylphosphine (B44618) (PPh₃) has been shown to be effective for the amidation of benzoic acid with amines like benzylamine (B48309) and benzylmethylamine. acs.org The reaction proceeds through the in-situ generation of chloro- and imido-phosphonium salts that activate the carboxylic acid. acs.org Other systems, such as those based on titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄), have also been developed for the direct condensation of carboxylic acids and amines. nih.gov
The reaction of this compound with a desired amine in the presence of such a coupling reagent would yield the corresponding N-substituted amide. The choice of reagent and conditions can be optimized to accommodate the steric and electronic properties of the coupling partners. nih.govacs.org
Table 2: Selected Coupling Reagents for Amide Bond Formation
| Coupling System | Typical Solvent | Temperature | Notes |
|---|---|---|---|
| N-Chlorophthalimide / PPh₃ | Toluene or Acetonitrile | Room Temperature | Effective for both primary and secondary amines acs.org |
| TiCl₄ | Pyridine | 85 °C | General method for a wide range of substrates nih.gov |
| ZrCl₄ | THF | 70-100 °C | Catalyst loading of 2-10 mol% is often sufficient nih.gov |
Reactivity of the N-Benzyl(methyl)amino Functional Group
The tertiary amino group and the associated N-benzyl substituent offer additional sites for chemical modification, including further derivatization at the nitrogen atom and reactions at the reactive benzylic position.
Further N-Derivatization Reactions
While the nitrogen atom in this compound is already tertiary, further reactions are conceivable, particularly those involving the quaternization of the nitrogen or modification of the substituents. For example, reaction with an alkyl halide could lead to the formation of a quaternary ammonium (B1175870) salt.
More relevant transformations often involve cleavage of one of the N-substituents followed by re-functionalization. However, more direct derivatization is seen in related systems. For instance, N-substituted acridones, which are cyclization products of N-phenylanthranilic acids, can be further alkylated at the nitrogen atom using alkyl halides in the presence of a base like potassium carbonate. researchgate.net Similarly, N-acylation to form N-benzoyl derivatives can be achieved using benzoyl chloride. researchgate.net These examples suggest that under appropriate conditions, the N-benzyl or N-methyl group could potentially be cleaved and replaced, or the aromatic ring of the benzyl group could undergo electrophilic substitution.
Reactions at the Benzylic Position of the N-Substituent
The benzylic carbon of the N-benzyl group is a particularly reactive site due to the resonance stabilization of radical or cationic intermediates that can form at this position. chemistrysteps.comlibretexts.org This reactivity allows for selective functionalization of the benzyl substituent.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the benzylic CH₂ group. chemistrysteps.comchemistry.coach This reaction typically cleaves the benzyl group, converting the N-benzylamino moiety into an N-formylamino or, upon complete oxidation and cleavage, potentially leading back to an N-methylamino group, with the benzyl portion being oxidized to benzoic acid. The key requirement is the presence of at least one hydrogen atom on the benzylic carbon. chemistrysteps.comlibretexts.org
Radical Halogenation: The benzylic position can undergo free-radical halogenation, most commonly bromination, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. libretexts.orgyoutube.com This reaction would replace one of the benzylic hydrogens with a bromine atom, transforming the N-benzyl group into an N-(α-bromobenzyl) group. This bromide is a versatile intermediate that can subsequently participate in nucleophilic substitution reactions. youtube.com
Table 3: Reactions at the Benzylic Position
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄ or Na₂Cr₂O₇, H⁺ | Cleavage and oxidation products chemistrysteps.comchemistry.coach |
Cyclization and Heterocycle Formation
One of the most significant transformations of N-phenylanthranilic acid derivatives, including this compound, is their intramolecular cyclization to form acridones. ptfarm.pljocpr.com Acridones are a class of tricyclic heterocyclic compounds with a wide range of biological activities. jocpr.comjocpr.com
This cyclization is typically an acid-catalyzed electrophilic aromatic substitution, where the carboxylic acid is activated by a strong acid and the electron-rich phenyl ring of the benzylamino moiety acts as the nucleophile. Common reagents used to promote this reaction include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). researchgate.netptfarm.pljocpr.com The mixture is heated, often on a steam bath, to effect the ring closure. ptfarm.pl
In the case of this compound, this cyclization would involve the loss of a molecule of water and the formation of a new six-membered ring. The product would be a 10-methylacridone derivative. This reaction pathway is a powerful method for constructing complex heterocyclic scaffolds from relatively simple precursors. jocpr.comjuniperpublishers.com The synthesis of various substituted acridones from N-phenylanthranilic acids via Ullmann condensation followed by acid-catalyzed cyclization is a well-established route in medicinal chemistry. jocpr.comjocpr.com
Synthesis of 3-Hydroxyquinolin-4(1H)-ones
The synthesis of 3-hydroxyquinolin-4(1H)-ones can be achieved from derivatives of 2-aminobenzoic acid. While a direct synthesis from this compound is not explicitly detailed in the provided information, the general strategies for forming the quinolinone core from related precursors are well-established. These methods typically involve the cyclization of an N-substituted anthranilic acid derivative.
For instance, the synthesis of quinazolin-4(3H)-ones can be accomplished through the reaction of 2-aminobenzamides with various reagents. nih.gov This highlights the general principle of using substituted 2-aminobenzoic acid derivatives to construct fused heterocyclic systems. A plausible, though not directly cited, pathway for the synthesis of a 3-hydroxy-N-benzyl-N-methylquinolin-4(1H)-one would involve the cyclization of a suitably functionalized this compound derivative, where a group at the ortho position to the amino group can participate in the ring closure.
Precursor Role in Acridine (B1665455) and Acridone (B373769) Alkaloid Synthesis
Derivatives of 2-aminobenzoic acid are pivotal in the synthesis of acridine and acridone alkaloids. A common precursor for these syntheses is 2-aminobenzaldehyde. researchgate.net By starting with this compound, acridines can be generated in high yields through a copper-catalyzed N-arylation followed by an acid-mediated cyclization. researchgate.net Similarly, acridones can be obtained via a double copper-catalyzed N-arylation and subsequent cyclization under the same reaction conditions. researchgate.net
While this compound is not 2-aminobenzaldehyde, its structural similarity suggests its potential as a precursor in analogous synthetic routes. The N-benzyl and N-methyl substitutions would be incorporated into the final acridine or acridone structure, potentially influencing its biological activity and photophysical properties. researchgate.net
Formation of Oxadiazole and Triazole Derivatives
The synthesis of oxadiazole and triazole derivatives often starts from carboxylic acid hydrazides. nih.govnih.gov These hydrazides can be prepared from the corresponding carboxylic acids. For example, a carboxylic acid can be converted to its acid hydrazide, which then undergoes cyclocondensation with reagents like carbon disulfide or ammonium thiocyanate (B1210189) to yield nih.govacs.orgnih.govoxadiazole or triazole-3-thione derivatives, respectively. nih.gov
In the context of this compound, it could be converted to its corresponding acid hydrazide. This intermediate could then be used to synthesize a variety of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives. These heterocyclic systems are known to exhibit a wide range of biological activities. nih.gov The synthesis of these derivatives can be achieved through various methods, including the reaction of the acid hydrazide with formic acid followed by cyclization, or reaction with phenyl isothiocyanate. nih.gov
Table 1: Synthesis of Heterocyclic Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| Carboxylic Acid Hydrazide | Carbon Disulfide | nih.govacs.orgnih.govOxadiazole Derivative |
| Carboxylic Acid Hydrazide | Ammonium Thiocyanate | Triazole-3-thione Derivative |
Strategic Use of Protecting Groups in Complex Synthesis
In the synthesis of complex molecules from aminobenzoic acids, the strategic use of protecting groups is crucial to prevent unwanted side reactions and to direct the reaction towards the desired product.
Formamidine (B1211174) protecting groups, such as N,N-dimethylformamidine and N,N-diisopropylformamidine, are particularly useful for the derivatization of aminobenzoic acids. acs.orgnih.govacs.org This protection strategy allows for a one-pot conversion of aminobenzoic acids into their corresponding amides. acs.orgnih.govacs.org The process involves the in situ transformation of the aminobenzoic acid into its formamidine-protected acid chloride. acs.orgnih.govacs.org This activated intermediate can then react with amines, including those that are poorly reactive, to form the desired amide. acs.orgnih.govacs.org
A key advantage of the formamidine protecting group is its facile removal. Deprotection can be achieved by heating the protected amide with ethylenediamine (B42938) derivatives. acs.orgacs.org This method has been successfully applied to the synthesis of various pharmaceutically interesting compounds. acs.orgacs.org
When applied to 2-aminobenzoic acid, the N,N-dimethylformamidine protected intermediate can be unstable and may cyclize to form a quinazolinone. acs.org To circumvent this, a bulkier protecting group like N,N-diisopropylformamidine can be used to provide steric hindrance and prevent the unwanted cyclization. acs.org
Table 2: Formamidine Protection of Aminobenzoic Acids
| Aminobenzoic Acid | Protecting Group | Key Feature |
|---|---|---|
| 2-Aminobenzoic Acid | N,N-Dimethylformamidine | Prone to cyclization to quinazolinone |
| 2-Aminobenzoic Acid | N,N-Diisopropylformamidine | Steric hindrance prevents cyclization |
| 3-Aminobenzoic Acid | N,N-Dimethylformamidine | Stable for amide formation |
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and, consequently, the functional groups and bonding within 2-[Benzyl(methyl)amino]benzoic acid.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of specific bonds. For the related compound N-benzylanthranilic acid, the gas-phase IR spectrum provides valuable data. nist.gov The spectrum of benzoic acid, a parent structure, shows a characteristic broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹, which is a result of hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration for aryl carboxylic acids like benzoic acid is typically observed between 1700 and 1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations are found in the range of 1320 to 1210 cm⁻¹. docbrown.info In the case of 2-(methylamino)benzoic acid, a solid-state (Nujol mull) IR spectrum shows contamination from oil around 1450 and 2900 cm⁻¹. nist.gov
A detailed theoretical study on the related molecule 2-amino-3-methylbenzoic acid using DFT/B3LYP/6-311G+(2d,p) level of theory has been performed to assign IR bands. dergipark.org.tr Such computational studies aid in the precise assignment of vibrational modes observed in experimental spectra.
Table 1: Key FT-IR Vibrational Frequencies for Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | docbrown.info |
| C-H (Aryl) | Stretching | 3080-3030 | docbrown.info |
| C=O (Carboxylic Acid) | Stretching | 1700-1680 | docbrown.info |
| C=C (Aryl) | In-plane Stretching | 1625-1465 | docbrown.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In a ¹H NMR spectrum of a related compound recorded in CDCl₃, aromatic protons appear as a multiplet in the range of δ 7.22-7.28 ppm and δ 6.54-6.62 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group show a singlet at δ 3.77 ppm. rsc.org For similar structures, the solvent and concentration can influence the chemical shifts. For instance, the ¹H NMR spectrum of 2-aminobenzoic acid has been recorded in both H₂O and D₂O. hmdb.cahmdb.ca
Table 2: ¹H NMR Spectral Data for a Related Compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
|---|---|---|---|---|
| Aromatic | 7.22-7.28 | m | CDCl₃ | rsc.org |
| Aromatic | 6.54-6.62 | m | CDCl₃ | rsc.org |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For a related compound in CDCl₃, the ¹³C NMR spectrum shows signals for the aromatic carbons at δ 147.0, 133.9, 125.8, and 115.3 ppm. rsc.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. For benzoic acid, the carboxyl carbon (C=O) is highly deshielded and appears around 172.8 ppm. docbrown.info The aromatic carbons directly attached to the carboxyl group are also deshielded. docbrown.info Theoretical calculations, such as the GIAO method, are often used to aid in the assignment of ¹³C NMR chemical shifts. dergipark.org.tr
Table 3: ¹³C NMR Chemical Shifts for a Related Compound
| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| Aromatic | 147.0 | CDCl₃ | rsc.org |
| Aromatic | 133.9 | CDCl₃ | rsc.org |
| Aromatic | 125.8 | CDCl₃ | rsc.org |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation excites electrons from lower to higher energy molecular orbitals. For 3-aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 272 nm. sielc.com The UV-Vis spectrum of 4-aminobenzoic acid in methanol (B129727) shows an absorption maximum at a specific wavelength, though the exact value is not stated in the provided snippet. spectrabase.com Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic excitation energies and absorption wavelengths. researchgate.net These calculations help in understanding the nature of the electronic transitions, which often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-benzylanthranilic acid |
| Benzoic acid |
| 2-(methylamino)benzoic acid |
| 2-amino-3-methylbenzoic acid |
| 2-aminobenzimidazole (B67599) |
| 2-aminobenzoic acid |
| 3-aminobenzoic acid |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For derivatives of benzoic acid, the absorption spectra are influenced by the nature and position of substituents on the benzene (B151609) ring. In the case of this compound, the electronic transitions are associated with the π-systems of the benzoic acid and benzyl groups.
Studies on similar compounds, such as copolymers of aniline (B41778) and m-aminobenzoic acid, have demonstrated characteristic absorption bands. ias.ac.in For instance, a peak around 320 nm is typically ascribed to the π-π* transition of the benzene rings. ias.ac.in Additional bands at higher wavelengths, such as those observed at 411 nm and 810 nm in copolymers, are assigned to polaron transitions. ias.ac.in The pH of the solution can significantly affect the UV-Vis spectrum of benzoic acid derivatives, influencing the protonation state of the carboxylic acid and amino groups and thus altering the electronic structure. researchgate.net For this compound, the absorption spectrum would be expected to show characteristic bands reflecting the combined electronic systems of the N-benzyl-anthranilic acid moiety.
X-ray Based Spectroscopic and Diffraction Techniques
X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption and Electronic State
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
For analogous structures, such as 2-(4-methylbenzoyl)benzoic acid monohydrate, SC-XRD studies have revealed a non-planar conformation with a significant dihedral angle between the two aromatic rings (69.12 (3)°). nih.gov In the crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, the torsion angle Caryl—CH2—NH—Caryl was found to be -83.9 (2)°. iucr.org These examples highlight the detailed conformational information that can be obtained. An SC-XRD analysis of this compound would be expected to reveal a similar non-planar geometry, with the dihedral angle between the phenyl and benzyl rings being a key structural parameter. The crystal packing is likely to be influenced by hydrogen bonding involving the carboxylic acid group, potentially forming dimers as observed in other benzoic acid derivatives. nih.gov
Below is a representative table of crystallographic data that would be obtained from an SC-XRD experiment on a related compound.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 105.12(3) |
| γ (°) | 90 |
| Volume (ų) | 1490.1(5) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.350 |
| Absorption coefficient (mm⁻¹) | 0.095 |
| F(000) | 608 |
Note: This data is illustrative and based on a similar structure; it does not represent experimentally determined values for this compound.
Microwave Spectroscopy for Gas-Phase Conformations
Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. nih.gov It provides highly accurate information about molecular geometry and conformational landscapes. nih.gov While this technique is powerful for determining the precise structures of molecules that can be vaporized without decomposition, its application to a relatively large and low-volatility molecule like this compound can be challenging. nih.gov
Modern techniques, such as laser ablation combined with Fourier transform microwave spectroscopy, have expanded the applicability of this method to less volatile biomolecular building blocks like amino acids and nucleic bases. nih.gov Such an approach could potentially be used to study the gas-phase structure of this compound, providing insights into its preferred conformations free from the packing forces present in the solid state. This would allow for a detailed comparison between the gas-phase and solid-state geometries.
Mass Spectrometry Techniques in Characterization and Derivatization Studies
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The NIST Chemistry WebBook provides mass spectral data for 2-[(phenylmethyl)amino]benzoic acid (another name for N-benzylanthranilic acid), which has a molecular weight of 227.2585 g/mol . nist.govnist.govnist.gov
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 227, confirming its molecular weight. The fragmentation pattern would provide structural information. For example, a prominent peak at m/z 91 would correspond to the tropylium (B1234903) ion ([C₇H₇]⁺), a characteristic fragment of benzyl-containing compounds. Other fragments would arise from the loss of COOH (m/z 182) and other characteristic cleavages of the N-benzylanthranilic acid scaffold.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation Methods
Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods are employed to determine the electronic structure, geometry, and other properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) Approaches (e.g., B3LYP functional)
Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic structure of molecules. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the exact exchange from Hartree-Fock theory with exchange and correlation from other sources. nih.gov This approach has been widely used for its ability to provide a good balance between computational cost and accuracy. researchgate.netnih.gov
Studies on related benzoic acid derivatives have demonstrated that the B3LYP functional, often in conjunction with a suitable basis set, provides reliable predictions of molecular geometry, vibrational frequencies, and electronic properties. researchgate.netmdpi.com For instance, in the study of N-benzyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, which is derived from 2-(benzylamino)benzoic acid, the B3LYP/6-311++G(d,p) level of theory was used for theoretical investigations. researchgate.net It has been reported that this combination provides good agreement between theoretical and experimental data for both structural and spectroscopic properties. researchgate.net
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a starting point for more sophisticated electronic structure calculations. While DFT methods generally offer better accuracy for many systems, HF calculations are still valuable, particularly as a baseline for comparison. nih.gov In a study on 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid, the ground-state geometries were optimized at both B3LYP and HF levels, with the B3LYP results showing better agreement with experimental spectra. nih.gov
Selection and Validation of Basis Sets (e.g., 6-311++G(d,p))
The choice of basis set is crucial in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules. researchgate.netmdpi.com This Pople-style basis set is a split-valence triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms and polarization functions (d,p) on heavy and hydrogen atoms, respectively. gaussian.com The inclusion of diffuse functions is important for accurately describing anions and systems with lone pairs, while polarization functions are necessary for describing the anisotropic shape of electron density around atoms in molecules. gaussian.com
The reliability of the B3LYP/6-311++G(d,p) level of theory has been validated in numerous studies by comparing the calculated structural and spectroscopic data with experimental results. researchgate.netmdpi.com For example, in the investigation of N-benzyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and its chloro-substituted derivative, the calculated vibrational frequencies showed excellent agreement with the observed FT-IR spectra after scaling. researchgate.net
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Conformational analysis involves exploring the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov
Electronic Structure Characterization
Understanding the electronic structure of a molecule is key to predicting its chemical reactivity and spectroscopic properties. This involves analyzing the distribution of electrons within the molecule and the energies of its molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. libretexts.org
For derivatives of 2-[Benzyl(methyl)amino]benzoic acid, HOMO-LUMO energies have been calculated using the B3LYP/6-311++G(d,p) method. researchgate.net These calculations help in understanding the intramolecular charge transfer that can occur within the molecule. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the regions that are more likely to be involved in electrophilic or nucleophilic attacks. researchgate.netresearchgate.net For instance, in a study of N-benzyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, the HOMO-LUMO analysis was used to determine the reactivity and possible sites for electrophilic and nucleophilic interactions. researchgate.net
Calculated HOMO-LUMO Energies for a Related Compound*
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.93 |
| ELUMO | -1.87 |
| Energy Gap (ΔE) | 4.06 |
*Data for N-benzyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, a derivative of 2-(benzylamino)benzoic acid, calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity
Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. The MEP surface helps in identifying sites for electrophilic and nucleophilic attacks as well as hydrogen bonding interactions. mdpi.com
In an MEP map, different colors represent different potential values. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red or yellow. These areas are electron-rich, often associated with lone pairs on electronegative atoms like oxygen or nitrogen. Conversely, regions of positive potential, which are prone to nucleophilic attack, are colored blue. These electron-deficient areas are usually found around hydrogen atoms, particularly those bonded to electronegative atoms. Green areas represent regions of neutral or near-zero potential.
For substituted benzoic acids, MEP analysis consistently shows a significant negative potential (red/yellow) localized around the carbonyl oxygen of the carboxylic acid group, making it a primary site for electrophilic attack and hydrogen bond acceptance. nih.gov The region around the acidic proton of the carboxyl group, as well as protons on the amino group, typically display a strong positive potential (blue), indicating their role as hydrogen bond donors and sites for nucleophilic interaction. mdpi.comnih.gov In the case of this compound, the nitrogen atom of the amino group would also contribute to the negative potential region, while the phenyl and benzyl (B1604629) rings would present more varied potential surfaces.
Natural Bond Orbital (NBO) Analysis
In molecules like substituted aminobenzoic acids, NBO analysis reveals significant hyperconjugative interactions. A key interaction often observed is the delocalization of the lone pair (LP) of the nitrogen atom into the antibonding π* orbitals of the adjacent aromatic ring (LP(N) → π*(C-C)). This interaction contributes to the planarity and electronic properties of the system. Similarly, lone pairs on the oxygen atoms of the carboxyl group participate in strong delocalization interactions. nih.gov
For a representative N-substituted benzoic acid, key stabilizing interactions would include those between the lone pairs of the carbonyl and hydroxyl oxygens and the antibonding orbitals of adjacent bonds.
Table 1: Representative NBO Analysis for Key Interactions in a Substituted Benzoic Acid Derivative Data is illustrative based on findings for 2-amino-3,5-diiodobenzoic acid. nih.gov
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (C-C)ring | ~40-50 | Amine lone pair delocalization into phenyl ring |
| LP (2) Ocarbonyl | π* (Ccarboxyl-Ohydroxyl) | ~30-40 | Carbonyl oxygen lone pair delocalization |
| π (C-C)ring | π* (C-C)ring | ~20-25 | Intra-ring π-delocalization |
Electron Localization Function (ELF) and Fukui Function Studies
The Electron Localization Function (ELF) provides a method for mapping electron pair probability in a molecule. It is a measure of the likelihood of finding an electron near a reference electron, effectively visualizing areas of electron localization such as covalent bonds, lone pairs, and atomic cores. wikipedia.orgjussieu.fr In complex organic molecules, ELF analysis clearly distinguishes between core and valence electrons and faithfully visualizes the arrangement of bonds and lone pairs, aligning with concepts like the VSEPR model. mdpi.comwikipedia.org For this compound, ELF would show high localization values corresponding to the C-C, C-H, C-N, and C=O bonds, as well as the lone pairs on the nitrogen and oxygen atoms.
The Fukui Function is a descriptor from conceptual Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. It quantifies how the electron density at a particular point changes with the addition or removal of an electron, thereby indicating the propensity for electrophilic or nucleophilic attack. nih.gov The Fukui function helps to pinpoint the specific atoms most likely to participate in a reaction. For substituted benzoic acids, these calculations often confirm that the carbonyl oxygen is a primary site for electrophilic attack, while certain carbon atoms in the aromatic rings may be susceptible to nucleophilic attack, depending on the electronic effects of the substituents. mdpi.comnih.gov
Vibrational Analysis and Potential Energy Distribution (PED)
Vibrational analysis using computational methods like DFT is employed to calculate the fundamental vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. To improve the accuracy of these theoretical calculations, the computed wavenumbers are often scaled by a specific factor. mdpi.com
Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each calculated vibrational mode. PED quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to a particular normal mode of vibration. A PED contribution of 100% for a specific coordinate indicates a pure vibration, while lower percentages indicate a mixed mode with contributions from multiple coordinates. mdpi.com
For a molecule like this compound, key vibrational modes would include the O-H stretch, C=O stretch, C-N stretch, and various C-H stretches and bends from the two aromatic rings. Hydrogen bonding significantly affects the O-H stretching vibration, typically causing a broadening and a shift to a lower wavenumber in the experimental spectrum. mdpi.com
Table 2: Representative Vibrational Frequencies and PED Assignments for a Related Benzoic Acid Derivative Data is illustrative based on findings for 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com
| Assignment (PED %) | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
|---|---|---|
| O-H stretch (100) | 3619 | ~3400-3600 (broad) |
| Aromatic C-H stretch (~40-75) | 3009-3123 | ~3000-3100 |
| C=O stretch (~80-90) | 1708 | ~1680-1710 |
| C-N stretch (mixed) | ~1300-1350 | ~1300-1350 |
Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational chemistry allows for the accurate prediction of spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C chemical shifts. These theoretical values are typically calculated relative to a standard (e.g., Tetramethylsilane) and show a strong linear correlation with experimental data, aiding in the definitive assignment of NMR signals. mdpi.comresearchgate.net For a complex molecule like this compound, with many aromatic and aliphatic protons and carbons, theoretical calculations are invaluable for resolving ambiguities in the spectra.
For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the molecule. mdpi.comnih.gov
Table 3: Representative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) Data is illustrative based on findings for 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com
| Proton Environment | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 8.57 | 8.25 |
| Aromatic Protons | 7.53 - 8.30 | 7.12 - 7.86 |
| Methylene (B1212753) Protons (-CH2-) | 8.35 | 7.88 |
Computational Studies on Intramolecular Hydrogen Bonding and Acidity
The acidity of ortho-substituted benzoic acids is a classic topic where computational studies provide profound insights. For compounds like this compound, an intramolecular hydrogen bond can form between the amino group's hydrogen (or in this case, the nitrogen lone pair) and the carboxylic acid group.
Molecular Simulation Methods for Solution-Phase Behavior and Self-Association
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules in the solution phase over time. These simulations can reveal how solute molecules interact with each other and with solvent molecules, providing insights into processes like self-association, aggregation, and the early stages of crystallization. chemrxiv.orgnih.gov
Studies on aminobenzoic acids in various solvents show that their aggregation behavior is highly dependent on the environment. chemrxiv.orgrsc.orgucl.ac.uk In aqueous solutions, these molecules tend to form a variety of weak and transient ("loose") aggregates, including dimers and trimers. chemrxiv.org These associations are driven by a combination of hydrogen bonding (e.g., between carboxylic acid groups or between a carboxylic acid and an amino group) and π–π stacking interactions between the aromatic rings. chemrxiv.orgucl.ac.uk
The specific type of self-association can be influenced by the solvent's polarity and its ability to form hydrogen bonds. In nonpolar solvents, the formation of classic centrosymmetric carboxylic acid dimers is often favored. In contrast, polar or protic solvents can compete for hydrogen bonding sites, inhibiting dimer formation and favoring π-stacked arrangements or solvent-separated species. rsc.orgucl.ac.uk For this compound, its amphiphilic nature would lead to complex solution behavior, with MD simulations being an ideal tool to unravel the dominant intermolecular interactions that govern its self-assembly.
Supramolecular Chemistry and Non Covalent Interactions of Benzoic Acid Derivatives
Investigation of Hydrogen Bonding Motifs in Crystal Engineering
In crystal engineering, the predictable formation of hydrogen bonds is paramount for designing solid-state structures. For benzoic acid derivatives, the carboxylic acid group is a powerful and reliable functional group for forming robust hydrogen-bonded assemblies.
Carboxylic Acid Dimer: The most common and stable motif for simple benzoic acids is the centrosymmetric carboxylic acid dimer, described by the graph-set notation R²₂(8). This synthon, however, is often disrupted in N-substituted anthranilic acids due to the presence of the amino group, which can offer competitive hydrogen bonding sites or introduce steric hindrance. In 2-[Benzyl(methyl)amino]benzoic acid, the tertiary amine is a weaker hydrogen bond acceptor than a primary or secondary amine and lacks donor protons, making the classic acid-dimer a plausible, though not guaranteed, motif.
Intramolecular Hydrogen Bonding: Derivatives of anthranilic acid (2-aminobenzoic acid) frequently exhibit a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen of the carboxylic acid, forming an S(6) motif. iucr.org This interaction planarizes the molecule and influences its conformation. In the case of this compound, the substitution of both amino hydrogens prevents the formation of this specific intramolecular bond. However, theoretical calculations on related anthranilic acid derivatives have been used to investigate the strength and nature of such intramolecular hydrogen bonds. iau.ir
Acid-Amine and Acid-Pyridine Synthons: In cocrystals, benzoic acids readily form heterosynthons with other functional groups. For instance, they form well-defined R²₂(8) motifs with 2-aminopyrimidine (B69317) molecules through N—H···O and O—H···N hydrogen bonds. iucr.orgresearchgate.net While the tertiary amine in this compound cannot act as a hydrogen bond donor, it could act as an acceptor in the presence of a strong donor co-former.
Chain and Sheet Formation: In the absence of a classic dimer, catemer motifs, where molecules are linked in chains via O-H···O hydrogen bonds, can form. In more complex derivatives like N-benzyl-L-proline, both N-H···O and C-H···O interactions are crucial in building the supramolecular structure. nih.govresearchgate.net The presence of a solvent molecule, such as water, can fundamentally alter the hydrogen-bonding network, creating motifs like the R⁶₆(24) ring observed in N-acetyl-L-proline monohydrate. nih.govresearchgate.net
Table 1: Common Hydrogen Bonding Motifs in Benzoic Acid Derivatives
| Motif | Graph Set | Description | Relevance to this compound |
| Carboxylic Acid Dimer | R²₂(8) | A robust, centrosymmetric dimer formed between two carboxylic acid groups. | Plausible, but may be sterically hindered by the N-benzylmethyl group. |
| Intramolecular N-H···O | S(6) | Common in primary/secondary anthranilic acids, planarizing the molecule. iucr.org | Not possible due to the tertiary amine. |
| Acid-Base Heterodimer | R²₂(8) | Formed between a carboxylic acid and a complementary molecule like 2-aminopyrimidine. researchgate.net | The tertiary amine could act as an acceptor with a suitable co-former. |
| C-H···O Interactions | - | Weaker hydrogen bonds that play a significant role in overall crystal packing. nih.gov | Expected to be numerous and important for stabilizing the 3D structure. |
Cocrystallization Studies with Organic Co-Formers
Cocrystallization is a powerful technique to modify the physicochemical properties of a compound by incorporating a second, different molecule (a co-former) into the crystal lattice. The success of forming cocrystals with benzoic acid derivatives often depends on the electronic nature of the substituents and the ability to form strong, predictable intermolecular synthons.
Influence of Substituents: Studies on the cocrystallization of benzamide (B126) with substituted benzoic acids have shown that success is often linked to the presence of electron-withdrawing groups on the benzoic acid. acs.orgresearchgate.netfigshare.com These groups enhance the acidity of the carboxylic proton, promoting stronger hydrogen bonds with the co-former. The benzyl(methyl)amino group is generally considered electron-donating, which might pose a challenge for forming stable cocrystals with weak bases.
Competition between Homodimers and Heterodimers: The formation of a cocrystal is a competition between the formation of stable homodimers (e.g., acid-acid) and more stable heterodimers (acid-co-former). In systems involving benzoic acid and cyclic imides, the presence and position of hydroxyl groups can determine whether a cocrystal or a simple eutectic mixture is formed. nih.gov
Methods of Preparation: Different methods can yield different results. Co-crystallization can be achieved from solution evaporation, mechanical grinding, or solvent-drop grinding. rsc.org In some cases, these different techniques can even produce different polymorphic forms of the same cocrystal system. rsc.org For a molecule like this compound, its solubility and the choice of co-former would be critical parameters in designing a cocrystallization experiment.
Self-Assembly Phenomena in Solution and Solid States
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Amino acids and their derivatives are well-known building blocks for creating complex supramolecular assemblies. beilstein-journals.orgrsc.org
Solution-State Assembly: In solution, amphiphilic derivatives of amino acids can self-assemble into various nanostructures such as micelles, vesicles, or gels. rsc.org While this compound is not a classic amphiphile, in certain solvent systems, the hydrophobic benzyl (B1604629) and phenyl groups and the more polar carboxylic acid group could lead to aggregation. The formation of supramolecular organogels has been observed in related systems, such as N-benzyl, N'-acylbispidinols, where hydrogen bonding and π-π stacking were identified as the crucial driving forces for gelation. nih.gov
Coordination-Driven Assembly: The carboxylic acid and amine functionalities can also participate in coordination-driven self-assembly with metal ions, leading to the formation of metal-organic frameworks or discrete coordination complexes. beilstein-journals.org
Analysis of Weak Intermolecular Interactions (e.g., π···π Stacking, C-H···π Interactions)
Beyond strong hydrogen bonds, weaker interactions are critical in defining the final, low-energy packing of molecules in a crystal. The two aromatic rings in this compound make these interactions particularly significant.
π···π Stacking: These interactions occur between aromatic rings and are highly dependent on their relative orientation and electronic nature. They can be face-to-face, edge-to-face, or, most commonly, offset face-to-face. In furan-substituted benzimidazoles, π-π interactions with calculated energies of -24.1 to -55.0 kJ mol⁻¹ were observed, demonstrating their significant contribution to lattice energy. nih.gov The presence of both a phenyl ring and a benzyl group in the target molecule allows for multiple potential π-π stacking arrangements, which could link molecules into columns or layered structures. The emission properties of some metal-organic frameworks have been shown to be directly affected by the presence or absence of π-π stacking interactions between aromatic linkers. rsc.org
C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. These interactions are ubiquitous in organic crystal structures and play a crucial role in stabilizing conformations and packing arrangements. In the crystal structure of N-benzyl-L-proline, C-H···O interactions are noted as key components of the packing. nih.govresearchgate.net For this compound, the methylene (B1212753) protons of the benzyl group and the aromatic protons are all potential donors for C-H···π interactions with adjacent rings.
Table 2: Key Weak Intermolecular Interactions
| Interaction Type | Description | Potential Role in this compound |
| π···π Stacking | Attractive, noncovalent interactions between aromatic rings. | Key for linking hydrogen-bonded motifs into sheets or stacks. Can occur between phenyl-phenyl, benzyl-benzyl, or phenyl-benzyl rings. |
| C-H···π Interaction | A weak hydrogen bond with a C-H bond as the donor and a π-system as the acceptor. | The benzyl CH₂ and aromatic C-H groups can interact with adjacent aromatic rings, contributing to the overall 3D stability. |
| C-H···O Interaction | A weak hydrogen bond with a C-H bond as the donor and an oxygen atom as the acceptor. | The benzyl and aromatic C-H groups can interact with the carboxylic acid oxygens, further stabilizing the crystal packing. researchgate.net |
Design and Evaluation of Supramolecular Architectures
The ultimate goal of crystal engineering is to design and build predictable supramolecular architectures with desired properties. This involves understanding the hierarchy of intermolecular interactions.
Hierarchical Assembly: For a molecule like this compound, the strongest interaction, the O-H···O hydrogen bond, would likely dictate the primary assembly, forming either dimers or chains. These 1D motifs would then be organized into 2D layers or 3D networks by the weaker but numerous π-π and C-H···π interactions. The final architecture is a result of the energetic balance between all possible interactions.
Structural Motifs from Related Compounds: The study of N-benzyl-L-proline revealed that while it crystallizes with two independent molecules in the asymmetric unit, both are linked by N-H···O and C-H···O hydrogen bonds. nih.govresearchgate.net In another example, cocrystals of anthranilic acid with 2-amino-4,6-dimethoxypyrimidine (B117758) form layered structures built from cyclic R²₂(8) hydrogen-bonded motifs. iucr.orgresearchgate.net These examples illustrate how different functional groups and molecular shapes lead to diverse but understandable supramolecular architectures.
Computational Support: Computational studies are increasingly used to support experimental findings. Calculations can determine the relative energies of different hydrogen-bonding motifs or quantify the energetic contribution of weak interactions like π-π stacking, providing insight into why a particular architecture is favored. acs.orgnih.gov
Research Applications and Emerging Directions
Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis
2-[Benzyl(methyl)amino]benzoic acid and its close analogues are important intermediates in the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The parent compound, N-benzylanthranilic acid, and its derivatives serve as precursors for various valuable chemical structures. For instance, derivatives of 2-(N-benzylamino)benzoic acid are synthesized from 2-aminobenzoic acid derivatives and benzaldehyde (B42025), and subsequently used in the tandem synthesis of therapeutic alkaloids. rsc.org
The general reactivity of the anthranilic acid core allows for a range of synthetic transformations. For example, 2-aminobenzoic acid derivatives can be used to prepare a variety of compounds, including those with potential anti-inflammatory and analgesic properties. nih.gov The synthesis of 2-(N-methyl-N-benzylamino)-5-nitro-benzoic acid has been documented, highlighting the accessibility of substituted analogues of the title compound. google.com These compounds are often listed commercially as intermediates, underscoring their role as building blocks in synthetic chemistry. clearsynth.com
One notable application is in the synthesis of quinazolinones. While this often involves the reaction of 2-aminobenzamides, the underlying principle of using an ortho-amino benzoic acid derivative as a key precursor is central. rsc.org Furthermore, the synthesis of N-benzyl isatoic anhydride (B1165640), which can be hydrolyzed to form 2-(N-benzyl)aminobenzoic acid, presents another route to this class of intermediates. researchgate.net The versatility of these building blocks is demonstrated by their use in constructing diverse heterocyclic systems, which are of great interest due to their prevalence in functional materials and biologically active compounds. researchgate.net
Table 1: Examples of Synthetic Applications of 2-(Benzylamino)benzoic Acid Analogues
| Precursor | Reagents | Product Class | Reference |
|---|---|---|---|
| 2-Aminobenzoic acid derivative, Benzaldehyde | NaBH₄ | 2-(N-Benzylamino)benzoic acids | rsc.org |
| 2-(N-Benzylamino)benzoic acids | CO₂, Activating Agent | Therapeutic Alkaloids | rsc.org |
| Isatoic anhydride, Benzyl (B1604629) bromide | K₂CO₃, then Hydrolysis | 2-(N-benzyl)aminobenzoic acid | researchgate.net |
| 2-Chloro-5-nitro-benzoic acid, N-methylbenzylamine | K₂CO₃ | 2-(N-methyl-N-benzylamino)-5-nitro-benzoic acid | google.com |
Contribution to Fundamental Studies in Organic Reaction Mechanisms
The structure of this compound and related compounds provides a platform for investigating fundamental organic reaction mechanisms. The interaction between the ortho-amino and carboxylic acid groups can lead to unique reactivity.
Studies on the synthesis of 2-aryl quinazolinones from 2-amino benzamides have shed light on reaction mechanisms. Control experiments, including the use of radical scavengers like TEMPO, suggested that the reaction likely proceeds through a free radical pathway. rsc.org Furthermore, a significant kinetic isotope effect (kH/kD = 6.1) was observed when using deuterated toluene, indicating that the cleavage of the benzylic C-H bond is involved in the rate-determining step of that specific reaction. rsc.org Such mechanistic studies are crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.
The reactivity at the benzylic position of N-benzylamines is also a subject of fundamental study. These positions are susceptible to oxidation and substitution reactions. khanacademy.org The electronic environment provided by the aminobenzoic acid moiety can influence the stability of potential intermediates, such as benzylic carbocations or radicals, thereby directing the course of a reaction. khanacademy.org
Utilization in Analytical Method Development
Derivatives of benzoic acid are instrumental in the development of new analytical techniques, particularly in mass spectrometry.
While this compound itself is not commonly cited as a derivatizing agent, its structural class—benzoic acid derivatives—is highly relevant. Derivatization is a key strategy to enhance the ionization efficiency and chromatographic retention of analytes for mass spectrometry (MS) analysis. acs.orgresearchgate.net
For example, a novel derivatization agent, 3-(chlorosulfonyl)benzoic acid, has been developed for the sensitive analysis of lipids by ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). acs.org This reagent reacts with hydroxyl groups on lipids, introducing a sulfobenzoic acid moiety that imparts a negative charge, significantly improving detection in negative ion mode. acs.org Another example is 4-bromo-N-methylbenzylamine, which is used to derivatize carboxylic acids. researchgate.net The incorporated bromine atom provides a distinct isotopic pattern that facilitates clear identification in the mass spectrum. researchgate.net
Furthermore, fundamental studies have shown that the presence of an ortho-substituent on benzoic acid derivatives can be used for isomer identification in mass spectrometry. A gas-phase neighboring group participation (NGP) effect can lead to characteristic fragmentation patterns, such as significant water or alcohol loss, for ortho-isomers that are not observed for meta- or para-isomers. nih.gov This effect depends on the proton affinity, steric impact, and proximity of the nucleophilic ortho-group to the carboxylic acid function. nih.gov
Table 2: Benzoic Acid Analogues in Mass Spectrometry Derivatization
| Derivatizing Agent | Analyte Class | Purpose | Reference |
|---|---|---|---|
| 3-(Chlorosulfonyl)benzoic acid | Acylglycerols, Sterols | Enhanced sensitivity in negative ion mode MS | acs.org |
Exploration of Non-Linear Optical (NLO) Properties in Related Benzoic Acid Analogues
The exploration of materials with non-linear optical (NLO) properties is a burgeoning field of materials science. NLO materials can alter the properties of light and have potential applications in photonics and optoelectronics. Benzoic acid derivatives, particularly those with electron-donating and electron-accepting groups, are of interest as NLO chromophores.
The general structure of an NLO chromophore often consists of a π-conjugated system flanked by a donor (D) and an acceptor (A) group. In analogues of this compound, the amino group can act as an electron donor and the carboxylic acid or other substituents can be modified to act as acceptors. This D-π-A design is crucial for achieving large second-order NLO responses (hyperpolarizability).
Research into benzothiazole-based chromophores and fluorene-benzothiadiazole copolymers, which share the D-A structural motif, has highlighted the importance of molecular architecture in tuning NLO properties. dntb.gov.uanih.gov Large delocalized π-electron systems are known to lead to high values of third-order nonlinear optical parameters. nih.gov Studies on such systems investigate properties like two-photon absorption (2PA) and second harmonic generation (SHG), which are key metrics for NLO performance. dntb.gov.uanih.gov While direct studies on this compound are scarce, the principles derived from related p-aminobenzoic acid derivatives and other D-A systems suggest that it could serve as a scaffold for novel NLO materials. dntb.gov.uaresearchgate.net
Future Research Perspectives on Targeted Functionalization and Material Science Exploration
The existing body of research on this compound and its analogues points toward several promising avenues for future investigation.
A primary area of future work lies in the targeted functionalization of the aromatic rings and the nitrogen atom. Introducing various electron-donating or -withdrawing groups could fine-tune the electronic properties of the molecule. This would expand its utility as a synthetic intermediate, allowing access to a wider array of complex heterocyclic systems and pharmaceutical scaffolds. Further exploration of catalytic systems for these transformations, building on mechanistic insights, could lead to more efficient and selective syntheses.
In the realm of material science , a systematic investigation into the NLO properties of specifically designed this compound derivatives is warranted. By strategically modifying the molecule to enhance its donor-acceptor character and extending its π-conjugation, novel chromophores with significant second or third-order NLO responses could be developed. This involves synthesizing a library of analogues and characterizing their photophysical properties, including multi-photon absorption, to assess their potential for applications in optical limiting and data storage.
Finally, leveraging the insights from analytical studies, this scaffold could be further developed into a new class of derivatizing agents for mass spectrometry . By incorporating specific functionalities—such as permanently charged moieties or groups with unique isotopic signatures—new reagents could be designed for the highly sensitive and selective quantification of various classes of biomolecules.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(N-Benzylamino)benzoic acid |
| 2-Aminobenzoic acid |
| 2-(N-methyl-N-benzylamino)-5-nitro-benzoic acid |
| 2-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]benzoic acid |
| 2-Aryl quinazolinones |
| N-Benzyl isatoic anhydride |
| 3-(Chlorosulfonyl)benzoic acid |
| 4-Bromo-N-methylbenzylamine |
Q & A
Q. Basic Research Focus
- NMR : H and C NMR can confirm the substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm for the benzyl group, and COOH protons at δ 12–13 ppm).
- FT-IR : A strong carbonyl stretch (~1680–1700 cm) and N–H bending (~1550 cm) validate the carboxylic acid and amine groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 256.12) and fragmentation patterns to confirm the structure .
How does the electronic nature of the benzyl(methyl)amino substituent influence the acidity and reactivity of the benzoic acid moiety?
Advanced Research Focus
The electron-donating benzyl(methyl)amino group reduces the acidity of the carboxylic acid (predicted pKa ~3.62) compared to unsubstituted benzoic acid (pKa ~4.2) by destabilizing the deprotonated form. This effect is confirmed via UV-Vis titration in aqueous ethanol. Reactivity studies show decreased electrophilicity in esterification reactions, requiring stronger catalysts (e.g., HSO instead of HCl) . Computational DFT studies (e.g., B3LYP/6-311+G**) further correlate substituent effects with frontier molecular orbital energies .
What strategies optimize the purification of this compound using chromatographic methods?
Q. Basic Research Focus
- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Retention time typically falls between 8–10 minutes.
- Recrystallization : Ethanol/water (7:3 v/v) at 4°C yields >98% purity. Monitor crystal growth via polarized light microscopy to avoid polymorphic contamination .
Which quantum mechanical methods are suitable for modeling the conformational dynamics of this compound?
Q. Basic Research Focus
- Stability : Store at –20°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <2% degradation by HPLC.
- Purity : Use Karl Fischer titration for moisture content (<0.5%) and ICP-MS for heavy metal residues (<10 ppm) .
How can contradictory data on the biological activity of this compound be resolved across assay systems?
Advanced Research Focus
Discrepancies in IC values (e.g., enzyme vs. cell-based assays) often arise from solubility differences or off-target effects. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
